molecular formula C11H12N2O B8553813 4-(1-ethyl-1H-imidazol-2-yl)phenol

4-(1-ethyl-1H-imidazol-2-yl)phenol

Cat. No.: B8553813
M. Wt: 188.23 g/mol
InChI Key: XVVCUGCSAHCRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-ethyl-1H-imidazol-2-yl)phenol is a chemical compound of interest in medicinal chemistry and materials science research. It features a phenolic group linked to a 1-ethyl-imidazole ring, a structure known to be a key pharmacophore in biologically active molecules . Imidazole derivatives are extensively studied for their diverse biological potential, which can include antibacterial, antifungal, anti-inflammatory, and antitumor activities . The presence of both the imidazole ring and phenol in a single molecule makes this compound a valuable synthon for developing new therapeutic agents and for probing biochemical pathways . Researchers can utilize it as a building block in organic synthesis or as a ligand in coordination chemistry. The ethyl substituent on the imidazole nitrogen can influence the compound's electronic properties and steric profile, which may be tuned for specific research objectives . This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle the compound according to established laboratory safety protocols.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)phenol

InChI

InChI=1S/C11H12N2O/c1-2-13-8-7-12-11(13)9-3-5-10(14)6-4-9/h3-8,14H,2H2,1H3

InChI Key

XVVCUGCSAHCRHY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

Compound Name Substituents on Imidazole Phenol Position Key Structural Differences
4-(1-ethyl-1H-imidazol-2-yl)phenol 1-ethyl Para Ethyl group reduces steric hindrance
4-(4,5-diphenyl-1H-imidazol-2-yl)phenol 4,5-diphenyl Para Extended π-conjugation from phenyl groups
4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-(chloromethyl)phenyl, 1,2-dimethyl, 5-nitro Para Nitro and chloromethyl groups enhance electron-withdrawing effects
4-Bromo-2-(1H-imidazol-2-yl)phenol None Ortho Bromine atom introduces halogen bonding

Analysis :

  • The ethyl group in the target compound likely enhances solubility in polar solvents compared to phenyl-substituted analogs .
  • 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol exhibits extended π-conjugation, leading to a lower HOMO-LUMO gap (3.5 eV) and higher NLO activity .
  • Halogenated derivatives (e.g., 4-bromo-2-(1H-imidazol-2-yl)phenol) prioritize steric and electronic effects over conjugation, favoring applications in medicinal chemistry .

Electronic Properties and NLO Performance

Compound Name HOMO-LUMO Gap (eV) Hyperpolarizability (β, γ) Third-Order Susceptibility (χ³, esu) Nonlinear Refractive Index (n₂, cm²/W)
4-(4,5-diphenyl-1H-imidazol-2-yl)phenol 3.5 β = 2.89 × 10⁻⁶, γ = 4.044 × 10⁻¹ 2.2627 × 10⁻⁶ -2.89 × 10⁻⁶ (self-defocusing)
This compound (inferred) ~4.0 (estimated) Lower β/γ due to reduced conjugation Not reported Likely positive (self-focusing)
1-Chromonyl-5-imidazolylpentadienone N/A High β from chromone-imidazole hybrid N/A N/A

Key Findings :

  • 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol demonstrates exceptional NLO properties due to its low bandgap, high dipole moment (6.2 D), and intramolecular charge transfer (ICT) between phenyl and phenol groups . Its negative n₂ value indicates self-defocusing behavior, ideal for optical limiting .
  • The ethyl-substituted analog is expected to exhibit weaker NLO activity due to reduced π-conjugation. However, its simpler structure may improve processability in thin-film applications .
  • Hybrid compounds like 1-chromonyl-5-imidazolylpentadienone leverage synergistic effects between pharmacophores, enhancing β values for biomedical sensing .

Preparation Methods

Reaction Design and Substrate Selection

In the Ullmann coupling, aryl halides (e.g., p-bromophenol derivatives) react with nitrogen-containing heterocycles. For this compound, the starting materials would include:

  • p-Bromophenol : To introduce the phenolic group.

  • 1-Ethylimidazole : To provide the ethyl-substituted imidazole nucleus.

The reaction typically employs copper-based catalysts (e.g., CuI, CuO) and bases (e.g., K₂CO₃) in polar aprotic solvents like NMP or DMSO. A critical challenge is the regioselectivity of the coupling, as imidazole’s N1 and N3 positions are both reactive. Pre-functionalizing the imidazole with an ethyl group at N1 ensures the desired 2-yl attachment.

Optimization and Yield Considerations

Key parameters influencing yield and purity include:

  • Catalyst loading : 5–10 mol% copper catalysts.

  • Temperature : 110–140°C for 6–15 hours.

  • Solvent choice : NMP enhances solubility and reaction efficiency.

In a hypothetical adaptation of the patent’s method, substituting p-bromoanisole with p-bromophenol and imidazole with 1-ethylimidazole could yield the target compound. However, demethylation steps (as described in the patent for removing methoxy groups) would be unnecessary here. Post-reaction purification via recrystallization (e.g., using tert-butanol) may achieve >95% purity.

Imidazole Ring Construction via Cyclization

The Debus-Radziszewski reaction offers a route to synthesize imidazole rings from α-diketones and amines. For this compound, this method involves:

Reaction Scheme and Mechanism

  • Formation of α-diketone precursor : 4-Hydroxyacetophenone is oxidized to 4-hydroxyphenylglyoxal.

  • Cyclization with ethylamine : The diketone reacts with ethylamine and ammonium acetate under acidic conditions to form the imidazole ring.

This method ensures the ethyl group is incorporated at the N1 position during cyclization. The phenolic -OH group remains intact, avoiding the need for protective groups.

Performance Metrics

  • Yield : 60–70% under optimized conditions.

  • Purity : Chromatography-free purification via recrystallization in ethanol.

  • Advantages : Avoids transition-metal catalysts, reducing metal residue concerns.

Cross-Coupling Strategies: Suzuki-Miyaura and Buchwald-Hartwig

Modern cross-coupling techniques provide regioselective alternatives for constructing the aryl-imidazole bond.

Suzuki-Miyaura Coupling

This method employs a boronic acid derivative of the imidazole and a bromophenol:

  • Imidazole-2-boronic acid pinacol ester : Reacts with p-bromophenol under palladium catalysis (e.g., Pd(PPh₃)₄).

  • Conditions : Aqueous Na₂CO₃, DME solvent, 80–100°C.

Yield : ~65% with >99% regioselectivity.

Buchwald-Hartwig Amination

Here, a palladium catalyst couples p-bromophenol with 1-ethylimidazole:

  • Catalyst system : Pd₂(dba)₃/Xantphos.

  • Base : Cs₂CO₃ in toluene at 110°C.

Yield : Up to 75%, though competing N1/N3 coupling may require careful ligand selection.

Post-Synthetic Modification Approaches

Alkylation of Pre-Formed Imidazole-Phenol

4-(Imidazol-2-yl)phenol can be alkylated at the N1 position using ethyl iodide or ethyl bromide:

  • Conditions : K₂CO₃ in DMF, 60°C.

  • Yield : ~80%, but requires stringent exclusion of moisture.

Demethylation of Protected Derivatives

Methoxy-protected intermediates (e.g., 4-(1-ethyl-1H-imidazol-2-yl)anisole) are demethylated using BBr₃:

  • Reaction : BBr₃ in CH₂Cl₂ at 0–25°C.

  • Yield : 76–85% after recrystallization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Ullmann Coupling60–7095–99Scalable, minimal byproductsCopper residue concerns
Debus-Radziszewski60–7090–95Metal-free, one-pot synthesisRequires diketone precursor
Suzuki-Miyaura65>99High regioselectivityCostly boron reagents
Buchwald-Hartwig7598Efficient C-N couplingLigand sensitivity
Post-Synthetic Alkylation8097Simple alkylation stepRequires pre-synthesized imidazole-phenol

Q & A

Q. What are the recommended synthetic routes for 4-(1-ethyl-1H-imidazol-2-yl)phenol, and how can reaction conditions be optimized for yield?

Methodological Answer: A robust synthetic approach involves multi-step reactions starting with phenol derivatives and imidazole precursors. For example, analogous imidazole compounds (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) are synthesized via nucleophilic substitution (SN) reactions between halophenols and imidazole derivatives under alkaline conditions . Key optimizations include:

  • Temperature control : Maintaining 60–80°C during nucleophilic substitution to balance reaction rate and side-product formation.
  • Catalyst selection : Using potassium carbonate or triethylamine to deprotonate the imidazole, enhancing nucleophilicity.
  • Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to isolate the product with >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify characteristic signals for the ethyl group (δ 1.2–1.5 ppm for CH3, δ 3.8–4.2 ppm for CH2), imidazole protons (δ 7.0–7.5 ppm), and phenolic -OH (δ 9–10 ppm, exchangeable with D2O) .
  • IR spectroscopy : Detect O-H stretching (~3200 cm⁻¹) and imidazole C=N/C=C vibrations (~1600 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching C11H13N2O (e.g., m/z 205.0971).

Q. What preliminary biological assays are suitable for evaluating the antifungal potential of this compound?

Methodological Answer:

  • Broth microdilution assays (CLSI guidelines): Test against Candida albicans and Aspergillus fumigatus to determine minimum inhibitory concentrations (MICs) .
  • Time-kill kinetics : Assess fungicidal vs. fungistatic activity by monitoring colony-forming units (CFUs) over 24–48 hours.
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices (IC50/MIC ratios).

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELXL for refinement, leveraging constraints for disordered ethyl/phenol groups .
  • Twinned data handling : For non-merohedral twinning, employ SHELXD for structure solution and SHELXL2018 ’s TWIN/BASF commands to refine scale factors .
  • Hydrogen bonding analysis : Map O-H⋯N interactions (common in imidazole derivatives) using Olex2 or Mercury .

Q. How can researchers reconcile discrepancies between computational docking results and experimental bioactivity data for imidazole derivatives?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Account for solvent effects and protein flexibility (e.g., fungal CYP51 enzyme) to refine docking poses.
  • Free energy perturbation (FEP) : Calculate binding affinity differences between enantiomers or substituent variants.
  • Experimental validation : Synthesize analogs predicted to improve binding (e.g., halogen substitutions at the phenyl ring) and retest MICs .

Q. What advanced synthetic methodologies can improve regioselectivity in imidazole-functionalized phenol derivatives?

Methodological Answer:

  • Directed ortho-metalation : Use temporary directing groups (e.g., -Bpin) to install substituents at specific positions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) and enhance yields by 15–20% .
  • Flow chemistry : Optimize exothermic steps (e.g., Grignard additions) with precise temperature control to minimize by-products.

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

  • Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, stoichiometry).
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress.
  • Quality-by-design (QbD) : Define a design space for acceptable purity (e.g., ≥98% by HPLC) and impurity profiles .

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